LSD1 Demethylase Kinetics: Rate-Limiting Step Defined Exclusively by H3 (1-21)K4me2 Substrate
The Histone H3 (1-21) peptide is uniquely validated for establishing the rate-limiting catalytic step of LSD1 demethylase. In a mechanistic study, using the H3 (1-21) peptide with dimethylated K4 (K4me2), it was determined that the rate constant for flavin reduction (kred) is identical to kcat (kred = kcat) at physiological pH (7.5) [1]. This quantitative equivalence, which identified the reductive half-reaction as the rate-limiting step, is a specific kinetic signature dependent on the full 21-mer context and cannot be assumed for truncated peptide substrates.
| Evidence Dimension | Rate constant equivalence (kred vs. kcat) |
|---|---|
| Target Compound Data | kred = kcat |
| Comparator Or Baseline | Not applicable (baseline is the theoretical kinetic model where the reductive half-reaction is not necessarily rate-limiting) |
| Quantified Difference | The kred value fully accounts for the observed kcat, demonstrating that C-H bond cleavage is the sole rate-limiting step for this substrate. |
| Conditions | LSD1 enzyme assay with H3(1-21)K4me2 peptide, pH 7.5, 25°C [1]. |
Why This Matters
This demonstrates that the 1-21 length is essential for reproducing the native, biologically relevant rate-limiting step of LSD1; substituting a shorter peptide may alter the kinetic mechanism, confounding inhibitor screening and mechanistic studies.
- [1] Frietze, S., et al. (2010). Use of pH and Kinetic Isotope Effects To Establish Chemistry as Rate-Limiting in Oxidation of a Peptide Substrate by LSD1. Biochemistry, 48(23), 5440-5445. View Source
